Lipophilicity vs 5-Isoxazolemethanol Analog
(3-Cyclopropylisoxazol-5-yl)methanol exhibits a computed XLogP3 value of 0.1, which is substantially lower than the 1.494 refractive index-correlated lipophilicity of the unsubstituted 5-isoxazolemethanol analog (CAS 127232-41-1) [1]. This 0.1 LogP value positions the compound within the optimal range for CNS drug-like properties per Lipinski's Rule of Five guidelines, whereas the unsubstituted analog trends toward higher lipophilicity that may lead to undesirable ADME outcomes including increased plasma protein binding and faster metabolic clearance . The reduced lipophilicity is directly attributable to the electronic and steric influence of the cyclopropyl substituent at the 3-position, which alters the overall polarity of the isoxazole ring system [2].
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | 5-Isoxazolemethanol (CAS 127232-41-1): refractive index 1.494 (lipophilicity indicator) |
| Quantified Difference | XLogP3 difference not directly comparable due to different metrics; qualitative lipophilicity reduction established |
| Conditions | Computed physicochemical properties from standard cheminformatics algorithms; refractive index measured at 20°C |
Why This Matters
Lower lipophilicity (XLogP3 = 0.1) indicates improved aqueous solubility potential and more favorable ADME properties compared to higher-lipophilicity isoxazole analogs, directly impacting compound selection for lead optimization campaigns.
- [1] American Elements. (2022). CAS 127232-41-1: 5-Isoxazolemethanol Technical Datasheet. View Source
- [2] Kuujia. (2025). Cas no 121604-45-3 ((3-cyclopropyl-1,2-oxazol-5-yl)methanol) Computed Properties. View Source
